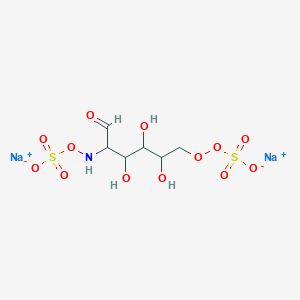
Zinc bis(4-methyl-1H-benzimidazole-2-thiolate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc bis(4-methyl-1H-benzimidazole-2-thiolate) is a coordination compound that features zinc ions coordinated with 4-methyl-1H-benzimidazole-2-thiolate ligands.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zinc bis(4-methyl-1H-benzimidazole-2-thiolate) typically involves the reaction of zinc salts with 4-methyl-1H-benzimidazole-2-thiol in an appropriate solvent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired coordination compound. Common solvents used in the synthesis include ethanol and methanol. The reaction mixture is often heated to facilitate the formation of the complex .
Industrial Production Methods
Industrial production of zinc bis(4-methyl-1H-benzimidazole-2-thiolate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade zinc salts and 4-methyl-1H-benzimidazole-2-thiol. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods .
Analyse Des Réactions Chimiques
Types of Reactions
Zinc bis(4-methyl-1H-benzimidazole-2-thiolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents.
Substitution: The thiolate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions typically involve the use of other thiolates or similar ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding reduced forms of the compound .
Applications De Recherche Scientifique
Zinc bis(4-methyl-1H-benzimidazole-2-thiolate) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other coordination compounds and as a catalyst in various chemical reactions.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing cytotoxic effects on certain cancer cell lines.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of zinc bis(4-methyl-1H-benzimidazole-2-thiolate) involves its interaction with biological molecules. The zinc ion plays a crucial role in the compound’s activity, facilitating the binding to target molecules. The thiolate ligands also contribute to the compound’s reactivity and specificity. The exact molecular targets and pathways involved vary depending on the specific application, but common targets include enzymes and cellular receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Zinc bis(1H-benzimidazole-2-thiolate)
- Zinc bis(2-methyl-1H-benzimidazole-2-thiolate)
- Zinc bis(5-methyl-1H-benzimidazole-2-thiolate)
Uniqueness
Zinc bis(4-methyl-1H-benzimidazole-2-thiolate) is unique due to the presence of the 4-methyl group on the benzimidazole ring. This structural feature influences the compound’s reactivity and binding properties, making it distinct from other similar compounds. The 4-methyl group can enhance the compound’s stability and its interaction with specific biological targets .
Propriétés
Numéro CAS |
57152-92-8 |
|---|---|
Formule moléculaire |
C16H14N4S2Zn |
Poids moléculaire |
391.8 g/mol |
Nom IUPAC |
zinc;4-methyl-1H-benzimidazole-2-thiolate |
InChI |
InChI=1S/2C8H8N2S.Zn/c2*1-5-3-2-4-6-7(5)10-8(11)9-6;/h2*2-4H,1H3,(H2,9,10,11);/q;;+2/p-2 |
Clé InChI |
GHPJYLIEFFVDGR-UHFFFAOYSA-L |
SMILES canonique |
CC1=C2C(=CC=C1)NC(=N2)[S-].CC1=C2C(=CC=C1)NC(=N2)[S-].[Zn+2] |
Description physique |
Water or Solvent Wet Solid; Dry Powder, Pellets or Large Crystals; Dry Powder |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


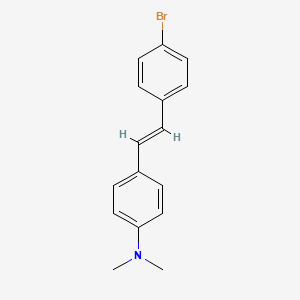
![(2S)-2-[(2S)-2-[(2S)-2-[(2S)-6-amino-2-[(2R)-2-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanamido]-3-sulfanylpropanamido]hexanamido]-3-phenylpropanamido]-3-(1H-indol-3-yl)propanamido]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12321589.png)
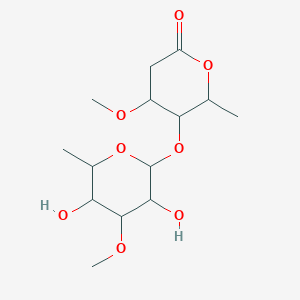
![2-[(6-Oxo-2,3-dihydropyran-2-yl)methyl]-6-(2-phenylethyl)-2,3-dihydropyran-4-one](/img/structure/B12321595.png)
![2,4-Dimethoxy-5-[(S)-1-phenyl-2-propenyl]phenol](/img/structure/B12321603.png)
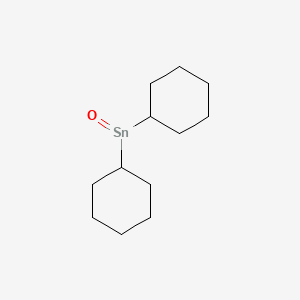

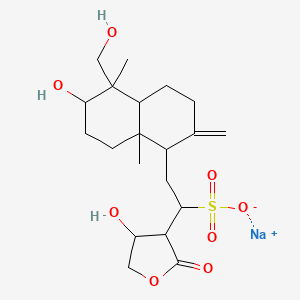
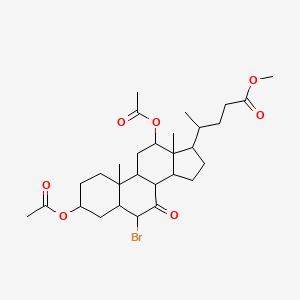
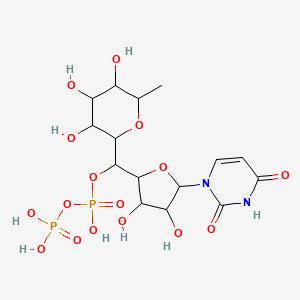
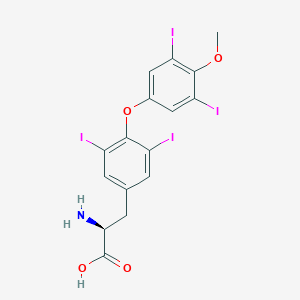
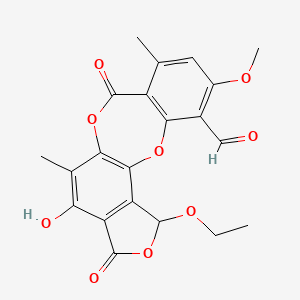
![Card-20(22)-enolide, 3-[(2,6-dideoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-xylo-hexopyranosyl)oxy]-5,14-dihydroxy-, (3beta,5beta)-](/img/structure/B12321649.png)
